1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoro-1H-pyrazolo[4,3-c]quinoline
CAS No.: 901229-15-0
Cat. No.: VC11872271
Molecular Formula: C24H17ClFN3O
Molecular Weight: 417.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 901229-15-0 |
|---|---|
| Molecular Formula | C24H17ClFN3O |
| Molecular Weight | 417.9 g/mol |
| IUPAC Name | 1-(4-chlorophenyl)-3-(4-ethoxyphenyl)-8-fluoropyrazolo[4,3-c]quinoline |
| Standard InChI | InChI=1S/C24H17ClFN3O/c1-2-30-19-10-3-15(4-11-19)23-21-14-27-22-12-7-17(26)13-20(22)24(21)29(28-23)18-8-5-16(25)6-9-18/h3-14H,2H2,1H3 |
| Standard InChI Key | WFMWLJILFGDTNR-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl |
| Canonical SMILES | CCOC1=CC=C(C=C1)C2=NN(C3=C4C=C(C=CC4=NC=C32)F)C5=CC=C(C=C5)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound has the molecular formula C₂₄H₁₇ClFN₃O and a molecular weight of 417.9 g/mol . Key structural features include:
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A pyrazolo[4,3-c]quinoline core.
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4-Chlorophenyl and 4-ethoxyphenyl groups at positions 1 and 3, respectively.
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A fluorine atom at position 8 (Figure 1).
Table 1: Molecular Descriptors
Spectroscopic Characterization
While direct spectral data for this compound is limited, analogous pyrazoloquinolines are characterized by:
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¹H NMR: Aromatic protons (δ 7.2–8.5 ppm), ethoxy group (δ 1.4–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) .
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¹³C NMR: Quinoline carbons (δ 110–160 ppm), fluorinated carbon (δ 160–165 ppm) .
Synthesis and Structural Optimization
Synthetic Routes
The compound is synthesized via multicomponent cyclization reactions, often involving:
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Quinoline Precursors: Reaction of substituted anilines with pyrazolone derivatives .
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Catalysts: DABCO (1,4-diazabicyclo[2.2.2]octane) or iodine-mediated cyclization .
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Solvents: Ethanol or DMSO, which can act as a methine source in tandem reactions .
Table 2: Representative Synthesis of Analogous Pyrazoloquinolines
| Starting Materials | Catalyst | Yield (%) | Reference |
|---|---|---|---|
| 4-Chloroaniline, pyrazolone | DABCO | 75–90 | |
| Anthranilic acid, hydrazine | I₂/DMSO | 68–82 |
Structural Modifications
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Position 8: Fluorination enhances metabolic stability and bioavailability .
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4-Ethoxyphenyl Group: Improves solubility and modulates electronic properties .
Physicochemical and Pharmacokinetic Properties
Lipophilicity and Solubility
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Water Solubility: Low (<0.1 mg/mL), typical for aromatic heterocycles.
Drug-Likeness
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Polar Surface Area (PSA): 22.7 Ų, suggesting moderate membrane permeability .
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Hydrogen Bond Acceptors: 3 (N and O atoms).
Biological Activities and Mechanisms
Kinase Inhibition
Pyrazoloquinolines exhibit kinase inhibitory activity, particularly against AKT2/PKBβ and CDKs . For example:
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Compound 4j (a structural analog) inhibits AKT2 with an IC₅₀ of 1.2 µM, reducing glioma cell proliferation .
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FLT3 kinase inhibition is linked to anti-leukemic effects in preclinical models .
Table 3: Biological Activities of Analogous Compounds
| Compound | Target | IC₅₀/EC₅₀ | Cell Line | Reference |
|---|---|---|---|---|
| 4j | AKT2/PKBβ | 1.2 µM | Glioblastoma | |
| 7pa | Topoisomerase I | 2.43 µM | A549 (lung) |
Anticancer Activity
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Anti-Proliferative Effects: Pyrazoloquinolines show IC₅₀ values of 2.43–8 µM against solid tumors (e.g., A549, MCF7) .
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Selectivity: Lower cytotoxicity toward non-cancerous cells (e.g., 4j exhibits >4-fold selectivity) .
Enzyme Inhibition
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β-Glucuronidase Inhibition: Pyrazolo[4,3-c]quinolines block enzyme activity (patent EP3302060B1), suggesting potential for treating drug-resistant cancers .
Research Gaps and Future Directions
Limitations
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Limited In Vivo Data: Most studies are confined to cellular assays .
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Synthetic Scalability: Current routes require optimization for industrial-scale production .
Future Priorities
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